3-(tert-Butylamino)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89804-93-3 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(tert-butylamino)quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)14-15-8-13-10-7-5-4-6-9(10)11(15)16/h4-8,14H,1-3H3 |
InChI Key |
QNVVCZCCLWDWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Quinazolin 4 3h One Derivatives with a Focus on 3 Substitutions
Established Synthetic Pathways to the Quinazolin-4(3H)-one Core
The quinazolin-4(3H)-one framework is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. organic-chemistry.org Consequently, a variety of synthetic methods have been developed for the construction of this fused heterocycle. mdpi.com
Anthranilic Acid and Derivatives as Precursors
The most classical and common approach to synthesizing the 4(3H)-quinazolinone core is the Niementowski quinazolinone synthesis. This method typically involves the thermal condensation of anthranilic acid or its derivatives with amides. ijprajournal.comijarsct.co.in A straightforward example is the reaction of anthranilic acid with formamide. researchgate.nettandfonline.com Variations of this approach include the one-pot condensation of anthranilic acid, an orthoester (or formic acid), and a primary amine. ijprajournal.comtandfonline.com Microwave irradiation has been employed to accelerate these reactions, often providing the desired products in good yields under solvent-free conditions. ijprajournal.comijarsct.co.in
Another well-established route starting from anthranilic acid involves its initial conversion to a 2-substituted-3,1-benzoxazin-4-one intermediate. This is often achieved by reacting anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride, or an acyl chloride, like benzoyl chloride. ijprajournal.comnih.gov The resulting benzoxazinone (B8607429) is then treated with an amine, which opens the ring and subsequently cyclizes to form the 3-substituted quinazolin-4(3H)-one. ijprajournal.comtandfonline.comnih.gov For example, reacting a benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) is a common method to produce 3-amino-quinazolin-4-ones. ijprajournal.commdpi.com
Cyclocondensation Approaches
Cyclocondensation reactions are fundamental to the synthesis of the quinazolin-4(3H)-one core. These reactions typically involve the joining of two or more molecules to form the heterocyclic ring system with the elimination of a small molecule like water or alcohol.
A prevalent strategy is the three-component cyclocondensation of anthranilic acid, an amine, and an orthoester, such as triethyl orthoformate. tandfonline.comresearchgate.net This one-pot method is highly efficient for creating 3-substituted quinazolin-4(3H)-ones. researchgate.net The reaction can be catalyzed by various agents, including heteropolyacids under microwave irradiation or Brønsted acidic ionic liquids under solvent-free, room temperature conditions. researchgate.net The mechanism involves the initial formation of an amidine from the amine and orthoester, which then reacts with anthranilic acid, followed by cyclization and dehydration to yield the final product.
Another example is the condensation of 2-aminobenzamides with aldehydes. This reaction proceeds via an initial cyclization to form a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolin-4(3H)-one. researchgate.netnih.gov
Multicomponent Reactions in Quinazolinone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules like quinazolinones. nih.gov
One powerful MCR is the Ugi four-component reaction (Ugi-4CR). A strategy for synthesizing polycyclic quinazolinones involves an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia. nih.gov The resulting Ugi adduct undergoes a subsequent palladium-catalyzed intramolecular N-arylation to form the final fused quinazolinone structure. nih.govresearchgate.net
A highly efficient one-pot, three-component synthesis of quinazolin-4(3H)-ones has been developed using arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives like anthranilates. acs.org This domino reaction involves the formation of three C-N bonds in a single procedure. acs.org Similarly, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provides an efficient pathway to quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.orgresearchgate.net
Oxidative Cyclization Methodologies
Oxidative cyclization methods have emerged as powerful tools for quinazolinone synthesis, often utilizing readily available starting materials and employing an oxidant to drive the final ring-forming step. A common approach involves the reaction of 2-aminobenzamides with aldehydes, followed by oxidation of the resulting aminal intermediate. nih.govrsc.org While traditional oxidants like KMnO4 or MnO2 can be used, modern methods focus on greener and more efficient systems. nih.govrsc.org
For instance, an α-MnO2 catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant has been shown to be highly effective in the oxidative cyclization of 2-aminobenzamides with alcohols. rsc.org Another green approach is the electro-oxidative tandem cyclization of 2-aminobenzamides with primary alcohols, promoted by K2S2O8 under transition metal-free and base-free conditions. nih.govrsc.orgrsc.org This electrochemical method offers high efficiency and excellent functional group tolerance. nih.govrsc.org
A synergetic TBHP/K3PO4 system promotes the oxidative cyclization of commercially available isatins and amidine hydrochlorides at room temperature to afford a diverse range of quinazolin-4(3H)-ones. Furthermore, styrenes can be used as aldehyde surrogates in a metal-catalyst-free synthesis with 2-aminobenzamides, proceeding through an oxidative olefin bond cleavage. mdpi.com
Synthesis of 3-Amino-Substituted Quinazolin-4(3H)-one Scaffolds
The introduction of a substituent at the N-3 position, particularly an amino group, is a key step in the synthesis of many biologically active quinazolinones.
Formation of the N3-tert-Butylamino Linkage
The synthesis of the target compound, 3-(tert-Butylamino)quinazolin-4(3H)-one, can be accomplished through methods that specifically introduce the tert-butylamino group at the N-3 position. One direct method involves the amidation of 2-aminobenzoic acid derivatives with tert-butyl isocyanide, followed by cyclization to form the quinazolinone ring. smolecule.com
A highly relevant and powerful strategy is the palladium-catalyzed three-component reaction. Specifically, the coupling of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide has been developed to construct quinazolin-4(3H)-ones. organic-chemistry.orgresearchgate.net In a variation aimed at forming the N3-amino linkage, a one-pot reaction between a 2-halobenzamide, a hydrazine derivative (in this case, tert-butylhydrazine), and an isocyanide under palladium catalysis could be envisioned as a plausible route to the target molecule. This approach leverages the isocyanide insertion to build the core structure while incorporating the N-N linkage.
An alternative general pathway to 3-amino-substituted quinazolinones, which can be adapted for the tert-butylamino group, starts with the appropriate benzoxazinone intermediate. The benzoxazinone is synthesized from anthranilic acid and an acyl chloride. ijprajournal.comnih.gov This intermediate is then reacted with tert-butylhydrazine. The hydrazine derivative acts as a nucleophile, opening the benzoxazinone ring, which is followed by cyclization and dehydration to yield the desired this compound. This method is widely used for preparing various 3-amino-substituted quinazolinones by selecting the appropriate hydrazine derivative. ijprajournal.commdpi.com
The following table summarizes various synthetic conditions reported for the synthesis of the general quinazolin-4(3H)-one core, which are foundational to the synthesis of the specific target compound.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Niementowski Reaction | Anthranilic Acid, Formamide | - | Thermal fusion (130–150 °C) | 4(3H)-Quinazolinone | ijprajournal.com |
| Benzoxazinone Route | Anthranilic Acid, Acetic Anhydride, Amine | - | Two steps: 1) Reflux, 2) Reaction with amine | 2-Methyl-3-substituted-4(3H)-quinazolinone | tandfonline.com |
| Three-Component Condensation | Anthranilic Acid, Amine, Orthoester | SrCl2·6H2O | Room temp, solvent-free | 2,3-Disubstituted-4(3H)-quinazolinone | ijprajournal.com |
| Oxidative Cyclization | 2-Aminobenzamide, Benzyl Alcohol | α-MnO2, TBHP | Heating | 2-Substituted-4(3H)-quinazolinone | rsc.org |
| Electro-oxidative Cyclization | 2-Aminobenzamide, Primary Alcohol | K2S2O8 | Constant current, room temp | 2-Substituted-4(3H)-quinazolinone | nih.govrsc.org |
| Pd-Catalyzed MCR | 2-Aminobenzamide, Aryl Halide, t-Butyl Isocyanide | PdCl2, DPPP, NaOtBu | Toluene, 145 °C | 2,3-Disubstituted-4(3H)-quinazolinone | researchgate.net |
| Oxidative Cyclization from Isatins | Isatin, Amidine Hydrochloride | TBHP, K3PO4 | Room temp | 2-Substituted-4(3H)-quinazolinone |
Strategic Approaches for Introducing the tert-Butylamino Moiety
The introduction of a tert-butylamino group at the N-3 position of the quinazolin-4(3H)-one scaffold requires specific synthetic strategies that can accommodate the steric bulk of the tert-butyl group. One of the primary methods involves the use of tert-butyl isocyanide as a key reagent.
A notable approach is the palladium-catalyzed, three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. organic-chemistry.orgresearchgate.net This method facilitates the construction of the quinazolinone ring system with the concurrent introduction of the tert-butylamino group in an efficient one-pot process. The reaction proceeds through a palladium-catalyzed isocyanide insertion followed by an intramolecular cyclization sequence. researchgate.net This strategy is valued for its operational simplicity and the ability to generate moderately to excellently yielded products. researchgate.net
Another effective strategy is the amidation of 2-aminobenzoic acid derivatives with tert-butyl isocyanide, which is then followed by a cyclization step to form the final this compound structure. This multi-step process allows for controlled synthesis and purification of intermediates, ensuring the formation of the desired product.
These methods highlight the utility of isocyanide chemistry in modern synthetic routes to complex heterocyclic compounds. The choice of strategy often depends on the availability of starting materials, desired yield, and the specific substitution patterns on the quinazolinone core.
Table 1: Comparison of Synthetic Strategies for 3-tert-Butylamino Substitution
| Strategy | Key Reagents | Catalyst | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Three-Component Reaction | 2-Aminobenzamide, Aryl Halide, tert-Butyl Isocyanide | Palladium complexes (e.g., PdCl2) | One-pot synthesis, good yields, operational simplicity. researchgate.net |
| Amidation-Cyclization | 2-Aminobenzoic Acid Derivative, tert-Butyl Isocyanide | Varies (often acid/base promoted) | Stepwise approach allowing for intermediate isolation. |
Green Chemistry and Sustainable Synthetic Protocols for Quinazolin-4(3H)-ones
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolin-4(3H)-ones to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures. mdpi.comresearchgate.net
One significant advancement is the use of deep eutectic solvents (DESs) as environmentally benign reaction media. tandfonline.comresearchgate.net A common DES, composed of choline (B1196258) chloride and urea (B33335), has been successfully employed as both a solvent and a catalyst in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone and corresponding amines. tandfonline.comresearchgate.net This method avoids the use of volatile organic solvents and often leads to high yields of the desired products. tandfonline.comresearchgate.net
Microwave-assisted synthesis represents another cornerstone of green chemistry in this field. ijprajournal.comnih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov A one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones has been developed by reacting anthranilic acid, various amines, and an orthoester in ethanol (B145695) under microwave irradiation. tandfonline.comresearchgate.net This technique not only enhances energy efficiency but also aligns with the green chemistry goal of process intensification. nih.gov
Furthermore, efforts have been directed towards developing metal- and catalyst-free synthetic conditions. An example includes the efficient synthesis of quinazolinones from o-aminobenzamides and styrenes under oxidative conditions without the need for a metal catalyst, highlighting a sustainable and cost-effective approach. mdpi.com These protocols emphasize low cost, use of non-hazardous materials, and environmental friendliness. mdpi.com
Table 2: Green Synthetic Approaches for 3-Substituted Quinazolin-4(3H)-ones
| Method | Solvent/Medium | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvents (DES) | Choline Chloride:Urea | Conventional Heating | Eco-friendly solvent, acts as a catalyst, avoids volatile organic compounds. | tandfonline.comresearchgate.net |
| Microwave-Assisted Synthesis | Ethanol | Microwave Irradiation | Rapid reaction times, increased yields, energy efficiency. | tandfonline.comresearchgate.netnih.gov |
| Metal-Catalyst Free | Dimethyl Sulfoxide (DMSO) | Conventional Heating | Avoids transition metal catalysts, cost-effective, environmentally benign. | mdpi.com |
Biological Activities and Pharmacological Relevance of 3 Tert Butylamino Quinazolin 4 3h One Analogs
Antineoplastic and Anticancer Activities
The core of the pharmacological interest in 3-(tert-Butylamino)quinazolin-4(3H)-one and its related analogs lies in their significant antineoplastic and anticancer properties. These compounds have been extensively evaluated for their ability to inhibit the growth of cancer cells and to modulate the activity of crucial molecular targets in oncogenesis.
A primary method for assessing the anticancer potential of this compound analogs is through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Various studies have demonstrated the potent cytotoxic effects of these derivatives. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.govnih.gov Many of these compounds exhibited significantly greater cytotoxicity than the reference drug lapatinib (B449). nih.gov Specifically, against the A2780 cell line, quinazolin-4(3H)-one hydrazides showed IC50 values ranging from 0.14 to 0.84 µM, while quinazolin-4(3H)-one esters had values between 0.49 to 2.98 µM. nih.gov
Another study reported the synthesis of novel 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives and their screening against MCF-7, HeLa (cervix carcinoma), HepG2 (liver cancer), and HCT-8 (colon cancer) cell lines. researchgate.net Five of these compounds showed broad-spectrum antitumor activity, with the MCF-7 cell line being the most sensitive. researchgate.net Similarly, quinazolinone-thiazole hybrids were tested against PC-3 (prostate cancer), MCF-7, and HT-29 (colon adenocarcinoma) cell lines, with several compounds showing high cytotoxic activities. nih.gov
Further research on 2,3-disubstituted quinazolin-4(3H)-ones identified five candidates with promising cytotoxicity against central nervous system (CNS) cancer (SNB-19), melanoma (MDA-MB-435), and non-small cell lung cancer (HOP-62) cell lines. nih.gov Another investigation into quinazoline-based derivatives against HepG-2, MCF-7, and HCT-116 cell lines found compound 18d to have promising cytotoxic activity, with IC50 values of 3.74, 5.00, and 6.77 µM, respectively, which were superior to the reference drugs doxorubicin (B1662922) and sorafenib (B1663141). nih.gov
| Compound Series | Cell Line | Observed Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one hydrazides (e.g., 3g) | A2780 (Ovarian) | 0.14 ± 0.03 µM | nih.gov |
| Quinazolin-4(3H)-one esters (e.g., 2j) | MCF-7 (Breast) | 3.79 ± 0.96 µM | nih.gov |
| Quinazolinone-Thiazole Hybrids (e.g., A3, A2) | PC-3 (Prostate) | Showed highest cytotoxic activities | nih.gov |
| Compound 18d | HepG-2 (Liver) | 3.74 ± 0.14 µM | nih.gov |
| Compound 18d | MCF-7 (Breast) | 5.00 ± 0.20 µM | nih.gov |
| Compound 18d | HCT-116 (Colon) | 6.77 ± 0.27 µM | nih.gov |
| Quinazolin-4(3H)-one linked to 1,2,3-triazoles (e.g., 6q, 6w, 6x) | Breast Cancer Cell Lines | Showed good cytotoxicity, some more effective than etoposide | nih.gov |
The anticancer activity of this compound analogs is often attributed to their ability to inhibit protein kinases. These enzymes are critical regulators of cell cycle progression, proliferation, and survival, and their deregulation is a hallmark of cancer. nih.govgoogle.com
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overactivation can lead to uncontrolled cell growth. nih.govgoogle.com Consequently, CDK2 has become an important target for cancer therapy. researchgate.netmdpi.com Several quinazolin-4(3H)-one derivatives have been identified as potent CDK2 inhibitors.
In one study, a series of analogs were evaluated for their inhibitory activity against multiple kinases. nih.govnih.gov Compounds 2i and 3i demonstrated strong enzyme inhibitory activity against CDK2, with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively. nih.gov These values are comparable to the known inhibitor imatinib (B729) (IC50 = 0.131 ± 0.015 µM). nih.gov Another study focused on new 2,3-disubstituted quinazolin-4(3H)-ones, identifying the ortho-chloro-benzylideneamino derivative 6b as the most potent compound, with an IC50 of 0.67 µM against CDK2, which is nearly equivalent to the reference drug Roscovitine (IC50 = 0.64 µM). nih.gov
| Compound | CDK2 Inhibition (IC50) | Reference Drug (IC50) | Source |
|---|---|---|---|
| Compound 2i | 0.173 ± 0.012 µM | Imatinib (0.131 ± 0.015 µM) | nih.gov |
| Compound 3i | 0.177 ± 0.032 µM | Imatinib (0.131 ± 0.015 µM) | nih.gov |
| Compound 6b | 0.67 µM | Roscovitine (0.64 µM) | nih.gov |
| Compound 5d | 2.097 ± 0.126 µM | Roscovitine (0.32 ± 0.019 µM) | mdpi.com |
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and metastasis. unar.ac.idnih.gov Its overactivation is implicated in numerous cancers, making it a prime target for anticancer drugs. nih.gov Quinazoline (B50416) derivatives are well-known as potent inhibitors of EGFR. researchgate.net
Research has shown that several quinazolin-4(3H)-one analogs exhibit excellent EGFR inhibitory activity. nih.gov For example, compounds 2h, 2i, 3h, and 3i displayed IC50 values of 0.102 ± 0.014 µM, 0.097 ± 0.019 µM, 0.128 ± 0.016 µM, and 0.181 ± 0.011 µM, respectively, which are comparable to the EGFR inhibitor erlotinib (B232) (IC50 = 0.056 ± 0.012 µM). nih.gov Molecular docking studies suggest these compounds act as ATP competitive type-I inhibitors against the EGFR kinase enzyme. nih.govnih.gov Further studies have designed and synthesized novel quinazolin-4(3H)-one analogs based on 3D-QSAR models to enhance their EGFR inhibitory activity. unar.ac.idnih.govresearchgate.net
| Compound | EGFR Inhibition (IC50) | Reference Drug (IC50) | Source |
|---|---|---|---|
| Compound 2i | 0.097 ± 0.019 µM | Erlotinib (0.056 ± 0.012 µM) | nih.gov |
| Compound 2h | 0.102 ± 0.014 µM | Erlotinib (0.056 ± 0.012 µM) | nih.gov |
| Compound 3h | 0.128 ± 0.016 µM | Erlotinib (0.056 ± 0.012 µM) | nih.gov |
| Compound 3i | 0.181 ± 0.011 µM | Erlotinib (0.056 ± 0.012 µM) | nih.gov |
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is another member of the type I receptor tyrosine kinase family. google.com Its overexpression is linked to a poor prognosis in several cancers, including breast cancer. google.com Like EGFR, HER2 is a significant target for cancer therapeutics.
Analogs of quinazolin-4(3H)-one have demonstrated potent inhibitory activity against HER2. nih.govnih.gov Compounds 2h, 2i, 3f, and 3g showed IC50 values of 0.138 ± 0.012 µM, 0.128 ± 0.024 µM, 0.132 ± 0.014 µM, and 0.112 ± 0.016 µM, respectively. nih.gov These activities are noteworthy when compared to the dual EGFR/HER2 inhibitor lapatinib. nih.gov Docking studies have provided insights into the binding modes of these compounds, with some acting as ATP non-competitive type-II inhibitors and others as ATP competitive type-I inhibitors of the HER2 kinase. nih.govnih.gov
| Compound | HER2 Inhibition (IC50) | Reference Drug | Source |
|---|---|---|---|
| Compound 3g | 0.112 ± 0.016 µM | Lapatinib | nih.gov |
| Compound 2i | 0.128 ± 0.024 µM | Lapatinib | nih.gov |
| Compound 3f | 0.132 ± 0.014 µM | Lapatinib | nih.gov |
| Compound 2h | 0.138 ± 0.012 µM | Lapatinib | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. dovepress.combohrium.comnih.gov Inhibiting the VEGF/VEGFR2 signaling pathway is a well-established strategy in cancer therapy. dovepress.comnih.gov
Numerous quinazolin-4(3H)-one derivatives have been designed and synthesized as VEGFR2 inhibitors. nih.govbohrium.com In one study, sixteen novel quinazoline-based derivatives were evaluated for their VEGFR2 inhibitory effects. nih.gov Compound 18d emerged as a potent inhibitor with an IC50 value of 0.340 ± 0.04 µM, which was superior to the reference drug sorafenib (IC50 = 0.588 ± 0.06 µM). nih.gov Another series of 3-phenylquinazolinone derivatives also showed significant VEGFR2 inhibition, with IC50 values superior to sorafenib. dovepress.com Similarly, a study on quinazolin-4(3H)-ones bearing a urea (B33335) functionality found compound 5p to be the most active against the enzyme, with an IC50 of 0.117 µM, compared to 0.069 µM for sorafenib. dovepress.com
| Compound | VEGFR2 Inhibition (IC50) | Reference Drug (IC50) | Source |
|---|---|---|---|
| Compound 5p | 0.117 µM | Sorafenib (0.069 µM) | dovepress.com |
| Compound 5h | 0.215 µM | Sorafenib (0.069 µM) | dovepress.com |
| Compound 5d | 0.274 µM | Sorafenib (0.069 µM) | dovepress.com |
| Compound 18d | 0.340 ± 0.04 µM | Sorafenib (0.588 ± 0.06 µM) | nih.gov |
Inhibition of Key Kinase Enzymes in Oncogenesis
Other Receptor Tyrosine Kinase Modulation
Analogs of this compound have been identified as potent modulators of various receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and survival. A series of quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.govnih.gov
In one study, compounds 2i and 3i emerged as potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.gov Specifically, compound 3i exhibited excellent inhibitory activity against HER2 with an IC50 value of 0.079 ± 0.015 µM, which is comparable to the positive control, lapatinib (IC50 = 0.078 ± 0.015 µM). nih.gov Furthermore, several other analogs, including 2h , 2i , 3f , and 3g , also displayed significant HER2 inhibition. nih.gov The inhibitory prowess of these compounds extends to EGFR, with compounds 2h , 2i , 3h , and 3i showing excellent activity. nih.gov The IC50 values for CDK2 inhibition for compounds 2i and 3i were 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are nearly equivalent to the activity of imatinib (IC50 = 0.131 ± 0.015 µM). nih.gov
These quinazoline analogs are thought to exert their inhibitory effects by acting as either ATP non-competitive type-II inhibitors or ATP competitive type-I inhibitors against these kinases. nih.gov The ability of these compounds to target multiple RTKs underscores their potential as broad-spectrum anticancer agents. nih.govnih.gov
Modulation of Cell Cycle Progression (e.g., G1, G2/M Phase Arrest)
A key mechanism through which this compound analogs exert their antitumor effects is by disrupting the normal progression of the cell cycle in neoplastic cells. Several studies have demonstrated that these compounds can induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation.
For instance, a novel quinazoline-containing 1,2,3-triazole compound, 4-TCPA , has been shown to induce cell cycle arrest. nih.gov Similarly, a tetracyclic-condensed quinoline (B57606) compound, BPTQ , which shares structural similarities, induces a dose-dependent inhibitory effect on the proliferation of cancer cells by arresting them at the S and G2/M phases. nih.gov The stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) , also induces arrest at the G2/M phase of the cell cycle in human lung cancer cells. nih.gov This G2/M arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1. nih.gov Another chalcone (B49325) derivative, 1C , was also found to induce G2/M phase cell cycle arrest in ovarian cancer cells. mdpi.com
The modulation of the cell cycle is a critical component of the anticancer activity of these quinazoline analogs, leading to a halt in tumor growth.
Induction of Apoptosis in Neoplastic Cells
In addition to halting cell cycle progression, analogs of this compound are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.
The novel quinazoline-containing 1,2,3-triazole, 4-TCPA , has been demonstrated to induce apoptosis in multiple cancer cell lines. nih.gov The compound BPTQ activates the mitochondria-mediated apoptosis pathway, which is evidenced by a decrease in mitochondrial membrane potential, an increase in the Bax:Bcl-2 ratio, and the activation of caspases. nih.gov Another novel sulfonamide derivative, 4-((2-(4-(dimethylamino) phenyl)quinazolin-4-yl)amino)benzenesulfonamide (3D) , also triggers the apoptotic pathway by inhibiting anti-apoptotic proteins like Bcl2 and BclxL, while inducing pro-apoptotic proteins such as p53 and Bax. dovepress.com The induction of apoptosis by these compounds is often a consequence of the cellular stress caused by cell cycle arrest and other molecular disruptions. researchgate.net
Preclinical Antitumor Efficacy (In Vivo Models)
The promising in vitro anticancer activities of this compound analogs have been translated into significant antitumor efficacy in preclinical in vivo models. These studies in animal models provide a crucial step in the evaluation of these compounds as potential therapeutic agents.
In a study involving Swiss albino mice with Ehrlich ascites carcinoma (EAC), several 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were evaluated. bookpi.orgresearchgate.net Six of these compounds (IIh, IIi, IIj, IIIh, IIIi, IIIj ) demonstrated significant antitumor activity. bookpi.orgresearchgate.net
Another study investigated two quinazoline analogs, Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) and Compound 12 , in mice bearing either EAC or Dalton's ascites lymphoma (DLA). nih.gov In the EAC model, Compound 21 was found to enhance the mean survival time of the mice. nih.gov In the DLA model, Compound 12 led to a significant restoration of tumor volume and tumor weight towards normal levels. nih.gov These in vivo studies highlight the potential of quinazoline analogs to control tumor growth and improve survival, providing a strong rationale for further clinical development.
Antimicrobial Activities
Beyond their anticancer properties, analogs of this compound have demonstrated significant antimicrobial activities, positioning them as potential candidates for the development of new antibiotics.
Antibacterial Spectrum and Potency
Quinazolin-4(3H)-one derivatives exhibit a broad spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria. eco-vector.com Their mechanism of action is believed to involve the inhibition of bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase. eco-vector.com The antibacterial potency of these compounds is influenced by the nature and position of substituents on the quinazolinone nucleus. eco-vector.com For instance, the presence of a naphthyl radical or an amide group has been shown to enhance antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com
Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, MRSA)
Analogs of this compound have shown particularly promising activity against Gram-positive pathogens, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).
A study evaluating a series of 4(3H)-quinazolinone derivatives reported that compound 27 displayed potent activity against all tested S. aureus strains, including vancomycin- and linezolid-resistant strains, with MIC values of ≤0.5 μg/mL. nih.gov The minimum bactericidal concentrations (MBCs) for this compound were also low, indicating bactericidal activity at concentrations of ≥1 μg/mL. nih.gov
Another study synthesized a natural compound, C58 , and its structural analog, C59 , and found them to have potent antimicrobial activity against MRSA. rice.edu The MIC90 values for C58 and C59 were 2 µg/mL, which is comparable to standard-of-care antibiotics like vancomycin, linezolid, and daptomycin. rice.edu The MBC90 values for C58 and C59 were 4 µg/mL and 6 µg/mL respectively, demonstrating their bactericidal potential. rice.edu These findings underscore the potential of quinazolin-4(3H)-one analogs as a new class of antibiotics to combat the growing threat of antibiotic-resistant Gram-positive infections. nih.gov
Enzyme Inhibition and Modulation in Diverse Biological Systems
Quinazolinone derivatives have emerged as promising inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.gov
A study on novel chiral anthranilic amide derivatives containing a quinazoline scaffold evaluated their inhibitory activities against AChE and BuChE. researchgate.net Compound 7j displayed promising AChE inhibitory activity with an IC50 value of 0.26 ± 0.07 μM, while compound 7c exhibited an IC50 value of 0.08 ± 0.01 μM against BuChE, showing 132-fold better inhibitory activity compared to the positive control. researchgate.net
Another series of synthesized quinazoline derivatives (3a–p) demonstrated significantly greater inhibitory potency against AChE compared to BuChE, highlighting their selective nature. nih.gov Notably, compound 3e displayed the highest inhibitory potential towards AChE with an IC50 of 9.26 nM, surpassing the standard drug donepezil (B133215) (IC50 = 16.43 nM). nih.gov
Furthermore, a series of 2-aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-ones were evaluated as inhibitors of both cholinesterases. All the compounds were found to inhibit both AChE and BuChE with IC50 values in the range of 4–32 μM, with some selectivity for BuChE. nih.gov
The following table summarizes the cholinesterase inhibitory activity of selected quinazolinone derivatives.
| Compound ID | Target Enzyme | IC50 Value | Reference |
| 7j | Acetylcholinesterase (AChE) | 0.26 ± 0.07 μM | researchgate.net |
| 7c | Butyrylcholinesterase (BuChE) | 0.08 ± 0.01 μM | researchgate.net |
| 3e | Acetylcholinesterase (AChE) | 9.26 nM | nih.gov |
| 2-aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-ones | AChE and BuChE | 4–32 μM | nih.gov |
Quinazolinone derivatives have been extensively investigated as inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. researchgate.netproquest.com Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes mellitus. proquest.com
In one study, thirty novel quinazolinone compounds (PM1-PM30) were screened for their inhibitory effects on α-amylase and α-glucosidase. researchgate.net All synthesized compounds possessed good inhibitory activity, similar to the approved drug acarbose (B1664774). researchgate.net Compounds PM20, PM7, PM28, and PM29 were identified as remarkable potent α-amylase inhibitors, while compounds PM30, PM28, PM29, and PM4 were potent α-glucosidase inhibitors. researchgate.net
Another study focused on a new series of quinazolinone-1,2,3-triazole-acetamide hybrids. researchgate.netsemanticscholar.org All the synthesized compounds showed significantly more potent α-glucosidase inhibition (IC50 values ranging from 45.3 ± 1.4 µM to 195.5 ± 4.7 µM) than the standard inhibitor acarbose (IC50 = 750.0 ± 12.5 µM). researchgate.netsemanticscholar.org Interestingly, these compounds were not active against α-amylase. researchgate.net Compound 8a, with an IC50 of 45.3 ± 1.4 µM, was about 17 times more potent than acarbose and was found to be a competitive inhibitor of α-glucosidase. semanticscholar.org
Different quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives (7a–r) were also designed and synthesized as α-glucosidase inhibitors. nih.gov Among them, compound 7b showed the highest α-glucosidase inhibition with an IC50 of 14.4 µM, which was approximately 53 times stronger than that of acarbose. nih.gov Kinetic studies revealed that compound 7b was a competitive inhibitor of α-glucosidase. nih.gov
The table below provides a summary of the glycosidase inhibitory activity of selected quinazolinone derivatives.
| Compound Series/ID | Target Enzyme | IC50 Value | Reference |
| PM20, PM7, PM28, PM29 | α-Amylase | Potent inhibitors | researchgate.net |
| PM30, PM28, PM29, PM4 | α-Glucosidase | Potent inhibitors | researchgate.net |
| Quinazolinone-1,2,3-triazole-acetamide hybrids | α-Glucosidase | 45.3 ± 1.4 µM to 195.5 ± 4.7 µM | researchgate.netsemanticscholar.org |
| Compound 7b (phenoxy-acetamide derivative) | α-Glucosidase | 14.4 µM | nih.gov |
| Acarbose (Control) | α-Glucosidase | 750.0 ± 12.5 µM | researchgate.netsemanticscholar.org |
Carbonic Anhydrase (hCA I–II) Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes. youtube.com The inhibition of specific human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II, is a therapeutic strategy for conditions like glaucoma. youtube.comnih.gov Several studies have demonstrated that quinazolinone derivatives are effective inhibitors of these isoforms.
A series of 3-amino-2-phenyl quinazolin-4(3H)-one analogs were evaluated for their inhibitory potential against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. youtube.com These compounds displayed moderate to significant inhibition, with IC50 values against hCA-II ranging from 14.0 to 59.6 μM. youtube.com Kinetic studies revealed that the most active of these compounds acts as a competitive inhibitor of hCA-II, with a Ki value of 14.25 ± 0.017 μM. youtube.com
Further research into S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives also showed potent inhibition. docsdrive.com For hCA I, these compounds exhibited inhibition constants (Ki) between 114.5 and 938.3 nM. docsdrive.com Against hCA II, the structure-activity relationship (SAR) indicated that substitutions on the phenyl ring influenced potency, with Ki values ranging from 95.4 to 202.6 nM. docsdrive.com Another study on quinazoline-based Schiff's bases reported effective hCA II inhibition with Ki values as low as 10.8 to 52.6 nM, comparable to the standard inhibitor acetazolamide (B1664987) (Ki, 12 nM). nih.gov For hCA I, the inhibition constants were in the range of 52.8 to 991.7 nM. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinazolinone Analogs
| Compound Series | Target Isoform | Potency (Ki or IC50) | Reference |
|---|---|---|---|
| 3-Amino-2-phenyl quinazolin-4(3H)-ones | hCA II | IC50: 14.0–59.6 μM | youtube.com |
| S-substituted 2-mercaptoquinazolin-4(3H)-ones | hCA I | Ki: 114.5–938.3 nM | docsdrive.com |
| S-substituted 2-mercaptoquinazolin-4(3H)-ones | hCA II | Ki: 95.4–202.6 nM | docsdrive.com |
| Quinazoline-based Schiff's bases | hCA I | Ki: 52.8–991.7 nM | nih.gov |
| Quinazoline-based Schiff's bases | hCA II | Ki: 10.8–52.6 nM | nih.gov |
Aldehyde Oxidase Inhibition
Aldehyde oxidase (AOX) is a molybdenum-containing enzyme involved in the metabolism of various xenobiotics, particularly nitrogen-containing heterocyclic compounds. mdpi.com Research has shown that quinazolinone derivatives can interact with and inhibit this enzyme. A study examining twenty 2-(substituted-thio)-quinazolin-4-one derivatives found that they inhibited aldehyde oxidase in a competitive manner. youtube.com The inhibition constants (Ki) for these compounds were in the range of 66–753 μM, indicating a range of potencies. youtube.com This interaction highlights a potential role for the quinazolinone scaffold in modulating drug metabolism pathways.
Modulation of Other Metabolic Enzymes (e.g., Urease, Phosphodiesterase, Dipeptidyl peptidase-4)
The versatility of the quinazolinone structure extends to the inhibition of several other key metabolic enzymes.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by urease-producing bacteria. Novel quinazolin-4(3H)-one hybrid molecules have been synthesized and screened for their urease inhibitory activity. One series, which incorporated coumarin (B35378) moieties, demonstrated outstanding inhibitory potential with IC50 values ranging from 1.26 ± 0.07 to 1.82 ± 0.10 μg/mL. Another series containing triazole and thiadiazole functionalities also showed excellent activity, with the most potent compounds having IC50 values of 1.88 ± 0.17 μg/mL and 1.90 ± 0.10 μg/mL. These values are significantly more potent than standard inhibitors like thiourea (B124793) (IC50 = 15.06 ± 0.68 µg/mL).
Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate cellular levels of cyclic nucleotides. Inhibitors of PDE7, in particular, are being investigated for inflammatory diseases. A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives were evaluated for PDE7A inhibition, showing activity with IC50 values in the range of 0.114-1.966 μM. The most potent of these compounds had potencies comparable to the selective PDE7A inhibitor BRL50481. Another study on 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives identified a standout compound with an IC50 of 1.15 μM against PDE7A.
Dipeptidyl peptidase-4 (DPP-4) Inhibition: DPP-4 is a therapeutic target for type 2 diabetes. Quinazoline-based compounds have emerged as highly potent DPP-4 inhibitors. A study based on the structure of linagliptin (B1675411) developed spiro cyclohexane-1,2'-quinazoline derivatives that were 102-103 times more active than the reference drug, with IC50 values in the remarkable range of 0.0005-0.0089 nM. Another report described eight distinct quinazolinone compounds with strong DPP-IV inhibitory activity, comparing favorably to the standard drug sitagliptin (B1680988) (IC50 = 0.06 µM).
Table 2: Inhibition of Various Metabolic Enzymes by Quinazolinone Analogs
| Enzyme Target | Compound Series | Potency (IC50) | Reference |
|---|---|---|---|
| Urease | Quinazolinone-coumarin hybrids | 1.26–1.82 μg/mL | |
| Urease | Quinazolinone-triazole/thiadiazole hybrids | 1.88–6.42 µg/mL | |
| Phosphodiesterase 7A (PDE7A) | 4-Hydrazinoquinazoline derivatives | 0.114–1.966 μM | |
| Phosphodiesterase 7A (PDE7A) | 2-Substituted-3-phenyl-quinazolin-4(3H)-ones | 1.15 μM | |
| Dipeptidyl Peptidase-4 (DPP-4) | Spiro cyclohexane-1,2'-quinazolines | 0.0005–0.0089 nM | |
| Dipeptidyl Peptidase-4 (DPP-4) | Various quinazolinones | Comparable to Sitagliptin (0.06 µM) |
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition
Quinazolinone analogs have been extensively studied as antifolates, targeting enzymes crucial for nucleotide synthesis, such as TS and DHFR.
Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the synthesis of DNA precursors. The well-known chemotherapy agent raltitrexed (B1684501) is a quinazoline-based TS inhibitor. Research into 4-thio-substituted analogs of quinazoline antifolates found that replacing the 4-oxo group of the quinazoline ring with a sulfur atom did not diminish TS inhibition. However, the introduction of a methylthio group at the same position was detrimental to the activity.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another key target for anticancer and antibacterial therapies. Several quinazolinone-based derivatives have been designed and synthesized as DHFR inhibitors. mdpi.com One study reported a compound that inhibited human DHFR with an IC50 value of 0.527 µM, compared to 0.118 µM for the established drug methotrexate. mdpi.com The same compound also showed potent activity against bacterial DHFR from Staphylococcus aureus (IC50 = 0.769 μM) and Escherichia coli (IC50 = 0.158 μM). mdpi.com Other research on 2-substituted-mercapto-quinazolin-4(3H)-one analogues has produced compounds that are 4 to 8 times more active than methotrexate.
Table 3: Inhibition of DHFR by Quinazolinone Analogs
| Target | Compound | Potency (IC50) | Reference |
|---|---|---|---|
| Human DHFR | Compound 3e | 0.527 µM | mdpi.com |
| S. aureus DHFR | Compound 3d | 0.769 μM | mdpi.com |
| E. coli DHFR | Compound 3e | 0.158 μM | mdpi.com |
| Human DHFR | 2-Mercapto-quinazolinone analogs | 4-8x more active than Methotrexate |
Central Nervous System (CNS) Activities
The quinazolinone scaffold is historically linked to CNS activity, most notably through the sedative-hypnotic drug methaqualone. This has spurred further investigation into related analogs for various CNS applications, including anticonvulsant therapies. ingentaconnect.com
Anticonvulsant Activity
The search for new antiepileptic drugs has led to the exploration of numerous quinazolin-4(3H)-one derivatives. Their mechanism of action is often attributed to the positive allosteric modulation of the GABAA receptor, similar to benzodiazepines. Structure-activity relationship (SAR) studies have identified key structural features necessary for this activity: the quinazolin-4(3H)-one core as a hydrophobic domain, the N1 atom acting as an electron donor, and the carbonyl group serving as a hydrogen bond acceptor. Substituents at positions 2 and 3 are crucial for modulating pharmacokinetic properties and anticonvulsant potency.
Several synthesized series have shown promising activity in preclinical models. In one study, a series of novel 4(3H)-quinazolinone analogs provided 70–100% protection against seizures induced by pentylenetetrazole (PTZ). The most active compound from this series, 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione, exhibited a median effective dose (ED50) of 251 mg/kg and a median toxic dose (TD50) of 447 mg/kg, resulting in a protective index (PI) of 1.78. Another series of 2-substituted 3-aryl-4(3H)-quinazolinones also showed good protection against maximal electroshock (MES) and subcutaneous metrazol (scMet)-induced seizures, combined with relatively low neurotoxicity after intraperitoneal administration in mice.
Table 4: Anticonvulsant Activity of a Lead Quinazolinone Analog
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione | 251 | 447 | 1.78 |
Sedative and Hypnotic Properties
The sedative-hypnotic properties of the 4(3H)-quinazolinone class are well-documented, with methaqualone being the prototypical example. Methaqualone functions as a positive allosteric modulator at GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA, which is a mechanism similar to that of benzodiazepines.
Historically, a significant challenge in developing quinazolinone-based anticonvulsants has been the difficulty of separating the desired anticonvulsant effects from undesired sedative-hypnotic side effects. Many derivatives have shown neurotoxicity at doses close to their effective anticonvulsant doses, leading to low protective indices. However, recent research has made progress in overcoming this issue. A study focused on synthesizing 2-substituted quinazolinone derivatives found that introducing an electronegative group into the quinazolinone nucleus yielded compounds that produced anxiolytic effects devoid of sedative adverse reactions in rodent models. This finding suggests that targeted structural modifications can successfully dissociate the therapeutic anxiolytic or anticonvulsant activities from the sedative properties inherent to the parent scaffold.
Modulation of Neurotransmitter Receptors (e.g., GABAa Receptor, 5-HT7 Receptor Antagonism)
Analogs of this compound have demonstrated notable interactions with key neurotransmitter receptors in the central nervous system, particularly the GABAa and 5-HT7 receptors.
The quinazolinone scaffold is recognized for its potential to modulate the γ-aminobutyric acid type A (GABAA) receptor. mdpi.commdpi.com Certain derivatives have been synthesized and investigated for their anticonvulsant activities, which are often mediated through positive allosteric modulation of the GABAA receptor. mdpi.commdpi.com For instance, studies on pyrazolo[1,5-a]quinazoline derivatives, which share a core structural similarity, have identified compounds that can enhance the chloride current through the GABAA receptor, suggesting a mechanism of action similar to benzodiazepines. mdpi.com The interaction with the GABAA receptor is a critical area of research, as it is a primary target for therapies addressing anxiety, sleep disorders, and seizures. mdpi.com Structure-activity relationship studies have highlighted that specific substitutions on the quinazolinone ring system are crucial for their binding and modulatory effects at the GABAA receptor. mdpi.com
Furthermore, quinazolinone derivatives have been explored as ligands for the serotonin (B10506) 5-HT7 receptor. nih.gov Antagonists of the 5-HT7 receptor are of significant interest due to their potential antidepressant-like effects and their role in regulating thermoregulation, learning, memory, and sleep. nih.gov A library of quinazolinone compounds has been synthesized and evaluated for their binding affinity to the 5-HT7 receptor. nih.gov Several of these compounds exhibited high binding affinities, with IC50 values below 100 nM. nih.gov Notably, compounds with an o-methoxy or o-ethoxy substituent on the R2 phenyl ring demonstrated particularly strong binding. nih.gov In vivo studies have confirmed the antidepressant activity of some of these synthesized compounds in forced swimming tests in mice. nih.gov
| Receptor Target | Quinazolinone Analog Type | Observed Activity | Potential Therapeutic Application |
|---|---|---|---|
| GABAA Receptor | Pyrazolo[1,5-a]quinazolines and other derivatives | Positive allosteric modulation, enhancement of chloride current. mdpi.commdpi.com | Anticonvulsant, Anxiolytic. mdpi.com |
| 5-HT7 Receptor | Quinazolinone library with various substituents | Antagonism with high binding affinity (IC50 < 100 nM for some analogs). nih.gov | Antidepressant. nih.gov |
Effects on Adrenergic Receptors (e.g., β1-Adrenergic Receptors)
A specific analog of this compound, namely 2-[4-[3-(tert-Butylamino)-2-hydroxypropoxy] phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone ((+/-)HX-CH 44 BS), has been identified as a highly selective β1-adrenoceptor antagonist. nih.gov This compound has demonstrated a remarkable affinity for β1-adrenergic receptors, which was determined through various experimental models, including isolated guinea-pig papillary muscle, isoprenaline-stimulated guinea-pig cardiac adenylate cyclase, and receptor binding experiments with rat heart membranes. nih.gov
The selectivity of (+/-)HX-CH 44 BS for β1- over β2-adrenoceptors is exceptionally high, with a β1/β2-affinity ratio of approximately 800. nih.gov This level of selectivity is significantly greater than that of commonly used β-blockers such as atenolol (B1665814) and metoprolol, which have β1/β2-affinity ratios in the range of 10-50. nih.gov
In vivo studies in anesthetized guinea-pigs showed that, unlike propranolol (B1214883) or atenolol, (+/-)HX-CH 44 BS did not significantly antagonize the bronchodilation induced by isoproterenol, further confirming its low affinity for β2-adrenoceptors. nih.gov Moreover, in cats, this compound competitively antagonized the cardiac effects of the β1-selective agonist norepinephrine, but not the effects of the non-selective β-agonist epinephrine. nih.gov This is attributed to the mixed population of β1- and β2-adrenoceptors in the cat heart and the high β1-selectivity of the compound. nih.gov
| Compound | Receptor Target | Affinity/Selectivity Data | Reference Compounds |
|---|---|---|---|
| 2-[4-[3-(tert-Butylamino)-2-hydroxypropoxy] phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone ((+/-)HX-CH 44 BS) | β1-Adrenergic Receptor | pA2 = 7.4 (guinea-pig papillary muscle) pA2 = 7.3 (guinea-pig cardiac adenylate cyclase) pKi = 8.0 (rat heart membranes) β1/β2-affinity ratio ≈ 800. nih.gov | Atenolol, Metoprolol (β1/β2 ratio = 10-50). nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
The 4(3H)-quinazolinone scaffold is a well-established pharmacophore associated with significant anti-inflammatory properties. mdpi.comnih.gov Numerous studies have demonstrated that derivatives of this scaffold can effectively mitigate inflammatory responses in various experimental models. nih.govbiotech-asia.orgresearchgate.net The anti-inflammatory activity is often attributed to the inhibition of key inflammatory mediators. nih.gov
For instance, certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of lipolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in human promyelocytic cell lines, indicating their potential as anti-inflammatory agents. nih.gov Another study reported a series of quinazoline derivatives that exhibited more potent anti-inflammatory and analgesic activities than the reference drug indomethacin. nih.gov The anti-inflammatory potential of quinazolinone derivatives is often evaluated using the carrageenan-induced rat paw edema model, where they have shown a significant reduction in edema. researchgate.netfabad.org.tr
While the anti-inflammatory effects are well-documented, the immunomodulatory potential of this compound analogs is a related and emerging area of interest. The ability to modulate immune responses, such as the production of cytokines like TNF-α, suggests that these compounds could have applications in a range of inflammatory and autoimmune conditions. nih.gov
Antioxidant Activity
Quinazolinone derivatives have been recognized for their antioxidant capabilities. sapub.orgnih.govmdpi.com The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. sapub.orgnih.gov The presence of the quinazolin-4-one core, often in combination with other heterocyclic rings or phenolic groups, contributes to their electron or hydrogen radical donating ability. sapub.orgmdpi.com
Studies have shown that the antioxidant activity of these compounds can be influenced by the nature and position of substituents on the quinazolinone ring. nih.gov For example, 2,3-disubstituted-4-quinazolinones have been specifically noted for their antioxidant properties. mdpi.com The introduction of hydroxyl groups on a phenyl substituent at the 2-position of the quinazolinone scaffold can significantly enhance radical scavenging activity. nih.gov Specifically, dihydroxy-substituted quinazolinones have demonstrated potent antioxidant effects. nih.gov The mechanism of action is believed to involve the stabilization of free radicals, thereby preventing oxidative damage to biological molecules. sapub.org
| Quinazolinone Analog Type | Antioxidant Assay | Key Findings |
|---|---|---|
| Dihydroxy-substituted quinazolinones (e.g., 21e, 21g, 21h) | DPPH radical scavenging | Potent radical scavenging activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively. nih.gov |
| General 2,3-disubstituted-4-quinazolinones | Various free radical scavenging assays | Demonstrated ability to donate electrons or hydrogen radicals. sapub.orgmdpi.com |
Potential as Agrochemicals (e.g., Herbicidal Properties)
The 4(3H)-quinazolinone scaffold is not only relevant in medicinal chemistry but also shows significant promise in the field of agrochemicals. mdpi.com Derivatives of this structure have been developed and investigated for various applications, including as herbicides, fungicides, and insecticides. mdpi.comresearchgate.net The diverse biological activities of quinazolinones make them a "privileged structure" for the discovery of new agrochemical agents. mdpi.comnih.gov
In the context of herbicidal properties, several quinazolin-4(3H)-one derivatives have been designed and synthesized, showing potent activity against various weed species. mdpi.combohrium.com For example, novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate (APP) motif have been developed as potential acetyl-CoA carboxylase (ACCase) inhibiting herbicides. mdpi.com Some of these compounds displayed excellent pre-emergent herbicidal activity against monocotyledonous weeds while showing good crop safety for rice, wheat, and cotton. mdpi.com Structure-activity relationship studies have indicated that the herbicidal efficacy is influenced by the substituents on the quinazolin-4(3H)-one ring. mdpi.com
Furthermore, other research has focused on synthesizing 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, which have demonstrated significant herbicidal activity against both broadleaf and narrowleaf weeds. bohrium.com These findings underscore the potential of designing this compound analogs for use in sustainable pest management strategies. nih.gov
| Agrochemical Application | Quinazolinone Analog Type | Target/Mechanism of Action | Observed Activity |
|---|---|---|---|
| Herbicide | Derivatives based on aryloxyphenoxypropionate (APP) motif | Acetyl-CoA carboxylase (ACCase) inhibition. mdpi.com | Excellent pre-emergent activity against monocotyledonous weeds. mdpi.com |
| Herbicide | 3-Aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones | Not specified | Significant activity against broadleaf and narrowleaf weeds. bohrium.com |
| Insecticide | 2-hydrazinyl-3-phenylquinazolin-4(3H)-one | Not specified | Toxicity against larvae of the cotton leafworm (Spodoptera littoralis). nih.gov |
Structure Activity Relationship Sar and Structural Optimization of 3 Tert Butylamino Quinazolin 4 3h One Derivatives
Correlating Structural Modifications with Biological Potency and Selectivity
The biological profile of 3-(tert-Butylamino)quinazolin-4(3H)-one derivatives is intricately linked to their structural features. Modifications at various positions of the quinazolinone core can lead to significant changes in potency and selectivity towards specific biological targets.
Structure-activity relationship studies on the broader class of quinazolinones have revealed that substitutions at the 2, 3, 6, and 8 positions are particularly significant for modulating pharmacological activities. drugbank.comnih.gov For instance, in a series of 3-aminoquinazolinediones, which share a similar structural motif, exploration of the SAR around the quinazolinedione core led to the identification of compounds with exceptional enzyme potency and activity against gram-positive organisms. nih.gov This highlights the critical role of systematic structural modifications in optimizing biological outcomes.
The introduction of different functional groups can influence factors such as binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. While specific data on a wide array of this compound derivatives is still emerging, the general principles of quinazolinone SAR provide a valuable framework for predicting the impact of structural changes.
Influence of the tert-Butylamino Moiety on Pharmacological Profiles
The presence of a tert-butylamino group at the N-3 position of the quinazolin-4(3H)-one ring system is a defining feature that significantly shapes the pharmacological profile of these derivatives. This bulky, lipophilic substituent can influence the molecule's interaction with biological targets in several ways.
The tert-butyl group, due to its steric bulk, can play a crucial role in orienting the molecule within a binding pocket, potentially leading to enhanced selectivity for a particular enzyme or receptor. In broader studies of quinazolinone derivatives, it has been observed that bulky aliphatic substituents at the R3 position can lead to higher inhibition of certain inflammatory markers. nih.gov Specifically, bulky groups at this position have been shown to increase the inhibition of IL-1β mRNA expression. nih.gov
Furthermore, the amino linker provides a point for hydrogen bonding, which is often a critical interaction for ligand-receptor binding. The nature of the substituent on the amino group, in this case, a tert-butyl group, can modulate the electronic properties and hydrogen-bonding capacity of the entire moiety, thereby fine-tuning its biological activity. The lipophilicity imparted by the tert-butyl group can also affect the compound's ability to cross cell membranes and reach its intracellular target.
Positional and Substituent Effects on the Quinazolinone Ring System (e.g., at C6, C7, C8)
Modifications to the benzene (B151609) ring portion of the quinazolinone scaffold, specifically at positions C6, C7, and C8, offer another avenue for optimizing the pharmacological properties of 3-(tert-butylamino) derivatives. The electronic and steric nature of substituents at these positions can profoundly impact activity.
SAR studies on various quinazolinone series have consistently demonstrated the importance of substitutions on the aromatic ring. For instance, the presence of halogen atoms at the C6 and C8 positions has been shown to improve the antimicrobial activities of certain quinazolinone derivatives. nih.gov In one study, the substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions significantly enhanced antibacterial activity. nih.gov Another study highlighted that the presence of a chlorine atom at the C7 position on the quinazolinone system favors anticonvulsant activity. nih.gov
Rational Design Principles Based on SAR Insights
The collective knowledge gained from SAR studies provides a foundation for the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. Rational drug design involves a targeted approach to modifying a lead compound based on a thorough understanding of its interaction with the biological target.
Key principles derived from the SAR of quinazolinones that can be applied to the 3-(tert-butylamino) series include:
Bioisosteric Replacement: The phthalazinone core of known inhibitors has been successfully replaced with a 4-quinazolinone scaffold, demonstrating the utility of bioisosteric modifications in designing new compounds with similar biological activities. rsc.org
Conformational Restriction: The design of conformationally restricted analogues, for instance by linking parts of the molecule via a cyclopentene (B43876) moiety, has proven to be a successful strategy for developing highly potent inhibitors. drugbank.com
Introduction of Specific Functional Groups: Based on SAR data, the targeted introduction of functional groups known to enhance activity, such as halogens or methoxy (B1213986) groups at specific positions on the quinazolinone ring, can be employed to optimize new derivatives. nih.govnih.gov
Computational Modeling: Molecular docking and other in silico methods can be utilized to predict the binding modes of designed compounds and prioritize the synthesis of those with the most favorable interactions with the target protein. rsc.org
By integrating these rational design principles with ongoing SAR studies, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates with enhanced therapeutic potential.
Interactive Data Table: Structure-Activity Relationship of Selected Quinazolinone Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 6,7,8) | Biological Activity | Reference |
| General Quinazolinone | Methyl | Phenyl | H | Anticonvulsant | nih.gov |
| General Quinazolinone | Thiol | Substituted Phenyl | 6,8-diiodo | Antibacterial | nih.gov |
| General Quinazolinone | H | H | 7-Chloro | Anticonvulsant | nih.gov |
| 4-Aminoquinazoline | H | N-Aryl | 6,7,8-trimethoxy | Antitumor | nih.gov |
| 3-Aminoquinazolinedione | Varied | Varied | H | Antibacterial | nih.gov |
Computational Approaches and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction
No molecular docking studies specifically investigating the binding of 3-(tert-Butylamino)quinazolin-4(3H)-one to any biological target have been identified in the reviewed literature.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
There are no available molecular dynamics simulation studies that analyze the conformational stability or interaction dynamics of this compound with a biological target.
In Silico Prediction of Biological Targets and Pathways
No in silico studies aimed at predicting the biological targets or pathways for this compound have been found.
Advanced Cheminformatics and Ligand-Based Drug Design
There is no information available on the application of advanced cheminformatics or ligand-based drug design techniques, such as QSAR or pharmacophore modeling, specifically for this compound.
Future Research Directions and Therapeutic Prospects
Exploration of Novel Synthetic Pathways and Analog Generation
The generation of a diverse library of analogs is fundamental to exploring the full therapeutic potential of 3-(tert-Butylamino)quinazolin-4(3H)-one. Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic methodologies.
Established synthetic routes typically involve the cyclization of anthranilic acid derivatives. A common three-step process begins with the cyclization of anthranilic acid using triethyl orthoacetate, followed by the introduction of the desired amino group at the 3-position by refluxing with a primary amine, such as tert-butylamine. The final step often involves reacting this intermediate with various aldehydes to introduce diversity at the 2-position. nih.govacs.org Other foundational methods include the Niementowski reaction, which involves the condensation of anthranilic acid with amides. ekb.eg
Recent advancements have introduced more innovative and efficient strategies that could be adapted for the synthesis of this compound analogs:
Oxidant-Free Synthesis: A highly efficient method has been developed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction. This approach involves reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes, proceeding through an N-sulfonylketenimine intermediate under mild, oxidant-free conditions. nih.gov This strategy could be explored to build a phenolic quinazolin-4(3H)-one core before introducing the 3-(tert-butylamino) group.
Metal-Catalyst-Free Procedures: An oxidative procedure for synthesizing quinazolinones from readily available o-aminobenzamides and styrenes has been developed, offering a sustainable and low-cost alternative that avoids potentially toxic metal catalysts. mdpi.com
These advanced synthetic methods provide a robust toolkit for generating a wide range of analogs. By systematically varying the substituents on the benzene (B151609) ring (positions 5 through 8) and at the 2-position, while retaining the 3-(tert-butylamino) moiety, researchers can extensively probe the structure-activity relationship (SAR) and optimize the compound for various biological targets.
Identification of New Biological Targets and Mechanisms of Action
The quinazolin-4(3H)-one nucleus is a versatile scaffold capable of interacting with a wide range of biological targets. While the specific targets of this compound are not yet fully elucidated, the activities of related analogs suggest numerous promising avenues for investigation. The substitution at position 3 is known to be a key determinant of the pharmacological profile. researchgate.netresearchgate.net
Potential therapeutic areas and targets for future investigation include:
Antibacterial Agents: A significant breakthrough was the discovery of 4(3H)-quinazolinones as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). These compounds were identified through in silico screening for binding to penicillin-binding protein 2a (PBP2a), an enzyme responsible for β-lactam resistance. nih.govacs.org Future studies could assess the activity of this compound and its analogs against PBP2a and other bacterial targets.
Anticancer Agents: The quinazolinone core is present in several FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib). nih.gov Analogs have shown potent inhibitory activity against multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Furthermore, novel quinazolinone derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Neurodegenerative Diseases: In the context of Alzheimer's disease, quinazoline (B50416) derivatives have been designed as multi-targeting agents that inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1), key enzymes in disease pathology. nih.gov
Anticonvulsant and Anti-inflammatory Activity: Various 2,3-disubstituted quinazolin-4(3H)-ones have been reported to possess significant anticonvulsant and anti-inflammatory properties, suggesting potential applications in neurology and immunology. nih.gov
Future research should employ high-throughput screening and target-based assays to screen this compound and its derivatives against a panel of enzymes and receptors implicated in these and other diseases.
Development of Highly Selective and Potent Analogs of this compound
Lead optimization is a critical phase in drug discovery, aimed at enhancing a compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific structural modifications influence biological activity. For the 4(3H)-quinazolinone scaffold, extensive SAR studies have guided the development of potent and selective analogs for various targets. nih.govnih.gov
For example, in the development of antibacterial quinazolinones targeting MRSA, systematic modifications were made to three distinct regions of the molecule. nih.govacs.org The SAR exploration revealed that specific substitutions on the phenyl rings at positions 2 and 3 were crucial for enhancing the minimum inhibitory concentration (MIC). This systematic approach led to the discovery of a lead compound with potent activity against MRSA, low clearance, and oral bioavailability. nih.gov
| Compound Modification | Position of Change | Observed Effect on Antibacterial Activity (vs. MRSA) | Implication for Analog Design |
|---|---|---|---|
| Substitution on Phenyl Ring at C2 | C2 | Para-substitution is superior to meta or ortho. | Focus on para-substituted aryl groups at the 2-position. |
| Substitution on Phenyl Ring at N3 | N3 | Electron-withdrawing groups (e.g., -COOH) improve activity. | Incorporate electron-withdrawing functionalities on the N3-substituent. |
| Substitution on Quinazolinone Core | C6/C7 | Halogenation (e.g., F, Cl) can modulate potency and properties. | Explore halogenated derivatives of the core scaffold. |
| Nature of N3-Substituent | N3 | Bulky aliphatic groups (e.g., tert-butylamino) vs. aryl groups. | Evaluate how steric bulk at N3 influences target binding and selectivity. |
Similarly, a lead optimization strategy for Alzheimer's disease agents led to derivatives with significant dual inhibitory activity against hAChE and hBACE-1 and favorable blood-brain barrier permeability. nih.gov For this compound, a focused optimization strategy would involve synthesizing analogs with variations at the 2-position and on the core benzene ring to identify derivatives with superior potency and selectivity for a chosen biological target.
Integration of Multidisciplinary Approaches for Lead Optimization
Modern drug discovery relies on the convergence of multiple scientific disciplines to accelerate the transition from a promising hit to a viable drug candidate. The optimization of quinazolinone-based compounds has benefited significantly from such integrated approaches, combining computational modeling with experimental biology and chemistry.
Computational and In Silico Methods: Computer-aided drug design (CADD) is instrumental in the rational design and optimization of new compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict the biological activity of novel analogs and to understand their binding interactions with target proteins at the molecular level. nih.gov These methods have been successfully applied to design potent EGFR inhibitors and to identify initial hits from large compound libraries for antibacterial screening. nih.govnih.gov
ADMET Profiling: A critical aspect of lead optimization is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can flag potential liabilities, such as poor oral bioavailability or inhibition of cytochrome P450 (CYP450) enzymes, guiding chemists to design molecules with more drug-like properties. nih.govwjpsonline.comresearchgate.net
In Vitro and In Vivo Evaluation: Computational predictions must be validated through rigorous experimental testing. This includes a cascade of in vitro assays to determine potency, selectivity, and mechanism of action, followed by in vivo studies in relevant animal models to assess efficacy and pharmacokinetic profiles. For quinazolinone derivatives, this has included evaluation in mouse models of bacterial infection and Alzheimer's disease. nih.govnih.gov
By integrating these multidisciplinary strategies, the development of this compound can be pursued more efficiently, increasing the likelihood of identifying a lead compound with a desirable balance of potency, selectivity, and drug-like properties for therapeutic application.
Q & A
Q. What are the common synthetic routes for 3-substituted quinazolin-4(3H)-ones, and what are their limitations?
The synthesis of 3-substituted quinazolin-4(3H)-ones typically involves alkylation of 4(3H)-quinazolinone with halo-ketones (e.g., 3-halo-1-phenylpropan-1-one) or via condensation of N-heterocycles with methyl ketones using copper catalysts and DMPA as a one-carbon source . Drawbacks include reliance on metal catalysts (e.g., Cu), lengthy reaction times (>12 hours), and the need to prepare intermediate compounds. For example, the synthesis of 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one via conventional methods requires multiple steps and purification via chromatography, reducing scalability .
Q. What biological activities are associated with quinazolin-4(3H)-one derivatives?
Quinazolin-4(3H)-ones exhibit diverse pharmacological activities, including antimicrobial, anticancer, and antileishmanial properties. For instance:
- Antimicrobial : Brominated 3-(thiazol-2-yl)quinazolin-4(3H)-one derivatives (e.g., compounds 29a-d ) show activity against S. aureus and E. coli with MIC values <25 µg/mL .
- Anticancer : 3-(Indazol-3-yl)quinazolin-4(3H)-one derivatives inhibit tumor cell proliferation (IC₅₀ ~10 µM) via kinase pathway modulation .
- Antileishmanial : 2,3-Disubstituted derivatives (e.g., compound 28 ) demonstrate moderate activity against Leishmania spp. .
Advanced Research Questions
Q. How can synthetic methodologies for 3-(tert-butylamino)quinazolin-4(3H)-one be optimized to avoid metal catalysts?
Electrochemical methods offer a metal-free alternative. For example, dual oxidative C(sp³)–H amination enables direct coupling of tertiary amines (e.g., tert-butylamine) with quinazolinone precursors under mild conditions (room temperature, 6 hours) . This approach avoids copper catalysts and achieves yields comparable to traditional methods (~60%). Key parameters include:
- Electrolyte : TBABF₄ in acetonitrile.
- Electrode setup : Graphite anode and platinum cathode.
- Substrate scope : Limited to electron-rich amines.
Q. How do structural modifications at the N-3 and C-2 positions influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- N-3 Substitution : 3-(Thiazol-2-yl) groups enhance antimicrobial activity, while 3-(indazol-3-yl) groups improve anticancer potency .
- C-2 Functionalization : Trifluoromethyl or phenoxy groups at C-2 increase metabolic stability and binding affinity to targets like thermolysin (Ki = 59.3 µM for compound 31a ) .
- Combined Modifications : Bromination at C-6/C-7 (e.g., 30a-l ) boosts antifungal activity (MIC = 12.5 µg/mL against A. fumigatus) compared to non-halogenated analogs .
Q. What strategies resolve contradictions in reported biological data for quinazolin-4(3H)-ones?
Discrepancies in antimicrobial activity (e.g., compound 28 being inactive despite structural similarity to active analogs) may arise from assay conditions or substituent electronic effects. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines) for MIC determination.
- Computational Modeling : Molecular docking (e.g., against S. aureus dihydrofolate reductase) predicts binding modes and explains inactivity due to steric clashes .
- Meta-Analysis : Cross-referencing data from multiple studies (e.g., antiproliferative IC₅₀ values in vs. ) identifies outliers linked to purity or solvent effects.
Key Recommendations for Researchers
- Synthetic Chemistry : Prioritize electrochemical or one-pot methods to reduce reliance on metal catalysts.
- Biological Screening : Validate activity using orthogonal assays (e.g., time-kill curves for antimicrobials).
- Data Reporting : Include detailed synthetic protocols and purity data to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
